Boc-Lys(Ac)-pNA

Catalog No.
S12744638
CAS No.
M.F
C19H28N4O6
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Ac)-pNA

Product Name

Boc-Lys(Ac)-pNA

IUPAC Name

tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate

Molecular Formula

C19H28N4O6

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1

InChI Key

CEOKUMQLWVBBMT-INIZCTEOSA-N

Canonical SMILES

CC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Boc-Lys(Ac)-pNA, or N-Boc-Lysine acetyl-p-nitroaniline, is a compound utilized primarily as a substrate in biochemical assays, specifically for histone deacetylase activity. This compound features a lysine residue protected by a tert-butyloxycarbonyl group (Boc) and an acetyl group linked to p-nitroaniline. The molecular formula of Boc-Lys(Ac)-pNA is C19H28N4O3C_{19}H_{28}N_{4}O_{3}, with a molecular weight of approximately 408.45 g/mol .

, particularly in enzymatic assays. The compound can undergo deacetylation by histone deacetylases, leading to the release of p-nitroaniline, which can be quantitatively measured using colorimetric methods. The reaction can be summarized as follows:

Boc Lys Ac pNAHDACBoc Lys pNA+Acetic Acid\text{Boc Lys Ac pNA}\xrightarrow{\text{HDAC}}\text{Boc Lys pNA}+\text{Acetic Acid}

This reaction highlights the utility of Boc-Lys(Ac)-pNA as a sensitive probe for detecting histone deacetylase activity in various biological samples.

Boc-Lys(Ac)-pNA exhibits significant biological activity as a substrate for histone deacetylases. These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The release of p-nitroaniline upon deacetylation serves as an indicator of HDAC activity, making Boc-Lys(Ac)-pNA valuable in studies related to cancer, neurodegenerative diseases, and other conditions where HDACs are implicated .

The synthesis of Boc-Lys(Ac)-pNA typically involves the following steps:

  • Protection of Lysine: The amino group of lysine is protected using the Boc group to prevent unwanted reactions during subsequent steps.
  • Acetylation: The protected lysine is then acetylated to introduce the acetyl group.
  • Coupling with p-Nitroaniline: The final step involves coupling the acetylated lysine with p-nitroaniline to form the complete Boc-Lys(Ac)-pNA compound.

These steps can be performed using standard solid-phase peptide synthesis techniques, ensuring high purity and yield of the final product .

Boc-Lys(Ac)-pNA is primarily used in biochemical research as a colorimetric substrate for histone deacetylase assays. Its applications include:

  • HDAC Activity Measurement: It enables researchers to quantify HDAC activity in various biological samples.
  • Drug Development: The compound aids in screening potential HDAC inhibitors, which are of interest in cancer therapy and epigenetic research.
  • Biological Studies: It serves as a tool for understanding the role of histone modifications in gene regulation and cellular processes .

Studies involving Boc-Lys(Ac)-pNA focus on its interactions with histone deacetylases and other proteins involved in chromatin remodeling. These interactions are critical for elucidating the mechanisms by which HDACs regulate gene expression. Additionally, research may explore how different inhibitors affect the binding and activity of HDACs when using Boc-Lys(Ac)-pNA as a substrate.

Boc-Lys(Ac)-pNA belongs to a class of compounds known as peptide nucleic acids or PNA derivatives that are designed for specific interactions with nucleic acids or proteins. Here are some similar compounds along with their unique characteristics:

Compound NameStructure/FeaturesUnique Characteristics
Boc-Lys(Fmoc)-OHFmoc-protected lysineUsed in solid-phase peptide synthesis; offers different protection strategies .
Acetylated p-nitroanilineSimple aromatic amineServes as a general colorimetric probe but lacks specificity compared to Boc-Lys(Ac)-pNA .
N-Boc-lysineBasic amino acid backboneCommonly used in peptide synthesis but does not have the specific HDAC application .
γ-Peptide Nucleic AcidsPeptide nucleic acids with γ-backboneHigher affinity for DNA/RNA; used in gene therapy applications .

Boc-Lys(Ac)-pNA stands out due to its specific application in measuring histone deacetylase activity, which is crucial for understanding epigenetic regulation compared to other similar compounds that may not have such specialized uses.

Boc-Lys(Ac)-pNA represents a synthetically designed peptide nucleic acid derivative with the systematic name tert-butyl (S)-(6-acetamido-1-((4-nitrophenyl)amino)-1-oxohexan-2-yl)carbamate [1]. The compound exhibits a molecular formula of C19H28N4O6 and possesses a molecular weight of 408.45 grams per mole [1] [7]. This fluorogenic substrate incorporates three distinct functional domains: a tert-butyloxycarbonyl protecting group, an acetylated lysine residue, and a para-nitroaniline chromophore .

The stereochemical configuration of Boc-Lys(Ac)-pNA is characterized by the presence of a single chiral center at the alpha-carbon of the lysine backbone [1]. The compound maintains the (S)-configuration typical of naturally occurring L-amino acids, ensuring compatibility with enzymatic recognition systems [51] [52]. This stereochemical arrangement is critical for substrate recognition by histone deacetylase enzymes and influences the compound's biological activity [44].

Molecular PropertyValueReference
Molecular FormulaC19H28N4O6 [1]
Molecular Weight408.45 g/mol [1] [7]
CAS Registry Number879611-53-7 [1]
Stereochemical Configuration(S)-configuration [1]
InChI KeyCEOKUMQLWVBBMT-INIZCTEOSA-N [1]

Boc Protecting Group Functionality

The tert-butyloxycarbonyl protecting group represents a cornerstone of organic synthesis, particularly in peptide and amino acid chemistry [8]. This acid-labile protecting group demonstrates exceptional stability under basic conditions while remaining readily removable under acidic treatment [8] [9]. The tert-butyloxycarbonyl group can be installed under aqueous conditions using di-tert-butyl dicarbonate in the presence of sodium hydroxide or other suitable bases [8].

The protecting group mechanism involves nucleophilic attack by the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage and the release of carbon dioxide and tert-butoxide [9]. The structural integrity of the protecting group is maintained through the steric bulk of the tert-butyl moiety, which provides resistance to nucleophilic attack under neutral and basic conditions [10].

Deprotection of the tert-butyloxycarbonyl group occurs through protonation under acidic conditions, typically using trifluoroacetic acid in dichloromethane [8] [11]. The mechanism proceeds through the formation of a tert-butyl cation intermediate, followed by decarboxylation to yield the free amine [9]. This selective deprotection capability makes the tert-butyloxycarbonyl group particularly valuable in complex synthetic sequences where orthogonal protection strategies are required [11].

Acetyl-Lysine-pNA Backbone Architecture

The acetyl-lysine component of Boc-Lys(Ac)-pNA incorporates an acetyl group attached to the epsilon-amino group of the lysine side chain [16] [17]. This modification transforms the positively charged lysine residue into a neutral acetamide, fundamentally altering its chemical and biological properties [17] [20]. The acetylation occurs specifically at the N-epsilon position, preserving the alpha-amino group for peptide bond formation or further chemical modification [18].

The lysine backbone maintains its characteristic six-carbon aliphatic chain with terminal amino groups at both the alpha and epsilon positions [52]. The acetylation of the epsilon-amino group creates an amide bond that is stable under physiological conditions but susceptible to enzymatic hydrolysis by histone deacetylases [17] [20]. This structural feature enables the compound to serve as a specific substrate for deacetylase activity assays [34].

The para-nitroaniline moiety functions as a chromogenic reporter group linked to the carboxyl terminus of the lysine residue through an amide bond [24] [25]. The nitroaniline structure consists of a benzene ring substituted with an amino group at the para position relative to a nitro group [24]. This arrangement creates a push-pull electronic system that imparts distinctive spectroscopic properties to the molecule [26].

Structural ComponentChemical FormulaKey Features
Boc Protecting GroupC5H9O2-Acid-labile, sterically hindered
Acetyl-LysineC8H15N2O2-Neutral amide, deacetylase substrate
para-NitroanilineC6H5N2O2-Chromophore, UV-active

Spectroscopic Characterization

UV-Vis Absorption Profiles

The ultraviolet-visible absorption characteristics of Boc-Lys(Ac)-pNA are dominated by the para-nitroaniline chromophore, which exhibits strong electronic transitions in the ultraviolet region [24] [25]. The nitroaniline moiety displays characteristic absorption bands resulting from π→π* and n→π* electronic transitions within the aromatic system [30]. The presence of both electron-donating amino and electron-withdrawing nitro substituents creates an intramolecular charge-transfer system that influences the absorption profile [26].

The primary absorption maximum of para-nitroaniline occurs at approximately 380 nanometers, with secondary absorption features extending into the shorter wavelength region [28]. The molar extinction coefficient for the nitroaniline chromophore is substantial, enabling sensitive detection of the compound in analytical applications [28]. The absorption spectrum exhibits solvent-dependent characteristics, with polar solvents typically causing bathochromic shifts in the absorption maxima [28].

Peptide nucleic acid conjugates typically demonstrate concentration-dependent absorption at 260 nanometers, allowing for quantitative determination of compound concentration using Beer's law [32] [35]. The extinction coefficient calculations for peptide nucleic acid derivatives incorporate contributions from individual nucleobase components and any additional chromophoric groups present in the molecule [35].

Absorption BandWavelength (nm)Assignment
Primary Maximum~380π→π* transition
Secondary Band~320-340Charge-transfer
Nucleobase Region~260Base absorption

Mass Spectrometric Analysis

Mass spectrometric analysis of Boc-Lys(Ac)-pNA provides definitive molecular weight confirmation and structural characterization [39] [41]. The compound exhibits a molecular ion peak at mass-to-charge ratio 408.45, corresponding to the protonated molecular ion [M+H]+ [1]. High-resolution mass spectrometry enables accurate mass determination with sufficient precision to distinguish the compound from structural isomers [41].

The fragmentation pattern of Boc-Lys(Ac)-pNA under electron ionization conditions reveals characteristic loss of the tert-butyloxycarbonyl protecting group, resulting in a base peak at mass-to-charge ratio 308 [40]. Additional fragmentation pathways include loss of the acetyl group from the lysine side chain and cleavage of the amide bond linking the lysine to the para-nitroaniline moiety [40].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides excellent sensitivity for peptide nucleic acid analysis, with detection limits in the picomole range [40]. The technique enables precise molecular weight determination and assessment of synthetic purity through examination of the isotopic distribution pattern [41]. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation analysis [40].

Mass Spectral Featurem/z ValueAssignment
Molecular Ion [M+H]+408.45Intact molecule
Base Peak308Loss of Boc group
Fragment Ion266Loss of Boc + Acetyl
Nitroaniline Fragment138pNA chromophore

Comparative Analysis with Native Lysine Substrates

The structural modifications present in Boc-Lys(Ac)-pNA create significant differences compared to native lysine substrates in terms of enzymatic recognition and substrate processing [44] [46]. Native lysine residues in proteins carry a positive charge at physiological pH due to the protonated epsilon-amino group, whereas the acetylated lysine in Boc-Lys(Ac)-pNA presents a neutral amide functionality [17] [20].

Histone deacetylase enzymes demonstrate distinct substrate specificity patterns when comparing acetylated lysine derivatives to their native counterparts [44]. The presence of the para-nitroaniline chromophore in Boc-Lys(Ac)-pNA provides a significant structural departure from natural protein substrates, yet the compound maintains sufficient structural similarity to enable enzymatic recognition [34]. Studies have shown that the compound serves as an effective substrate for both rat liver histone deacetylase and recombinant human histone deacetylase 8 [34].

The kinetic parameters for Boc-Lys(Ac)-pNA demonstrate measurable Michaelis-Menten behavior with histone deacetylase enzymes, indicating that the structural modifications do not prevent productive enzyme-substrate interactions [34]. The acetyl group removal proceeds through the same hydrolytic mechanism observed with natural acetylated lysine substrates, confirming that the essential catalytic interactions are preserved [21] [44].

Comparative analysis reveals that the tert-butyloxycarbonyl protecting group and para-nitroaniline reporter do not significantly interfere with the deacetylation reaction, as evidenced by the successful use of the compound in high-throughput screening applications [34]. The substrate demonstrates appropriate signal-to-noise ratios in fluorogenic assays, indicating that the structural modifications enhance rather than compromise its utility as an analytical tool [34].

Substrate TypeCharge StateEnzymatic RecognitionDetection Method
Native LysinePositive (+1)Natural substrateIndirect methods
Acetyl-LysineNeutral (0)Deacetylase substrateLimited detection
Boc-Lys(Ac)-pNANeutral (0)Modified substrateDirect chromogenic

Solid-Phase Peptide Synthesis Approaches

Coupling Strategies for Boc-Protected Intermediates

The synthesis of Boc-Lys(Ac)-pNA relies heavily on solid-phase peptide synthesis methodologies, where the compound is assembled through sequential coupling reactions on a solid support [1]. The tert-butyloxycarbonyl protecting group serves as the primary protection strategy for the alpha-amino group during synthesis, providing stability under moderate acidic conditions while remaining labile to stronger acids [1] [2].

Coupling reagent selection plays a crucial role in achieving high yields and minimizing racemization during synthesis. Traditional carbodiimide-based coupling systems, particularly dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole, have been extensively utilized for peptide bond formation [3]. However, modern phosphonium-based reagents such as PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) demonstrate superior performance characteristics [3]. PyBOP exhibits reduced racemization potential compared to carbodiimide reagents and provides rapid reaction kinetics, making it particularly suitable for automated synthesis protocols [3].

The coupling efficiency of different reagent systems varies significantly based on the specific amino acid sequence and reaction conditions. Studies have demonstrated that PyAOP shows improved synthesis outcomes compared to HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in peptide synthesis applications [4]. Extended coupling times generally result in improved synthesis yields, although the optimal duration must be balanced against potential side reactions [4].

Table 3.1: Coupling Reagent Performance Comparison

Reagent SystemCoupling Efficiency (%)Racemization RiskReaction Time (min)Solubility Profile
DCC/HOBt85-92High60-120DCM, DMF
PyBOP/DIPEA92-98Low15-30DMF, DMSO
PyAOP/DIPEA94-99Low10-20DMF, NMP
HATU/DIPEA88-95Moderate20-45DMF, DMSO

The choice of coupling reagent significantly impacts the overall synthesis efficiency. Carbodiimide-based systems require careful optimization to prevent formation of N-acylurea side products, which can be suppressed through the addition of hydroxybenzotriazole [3]. The precipitation of dicyclohexylurea byproducts, while advantageous in solution-phase synthesis, can create complications in solid-phase applications where clean separation is more challenging [3].

For Boc-protected lysine derivatives, the coupling reaction must accommodate the presence of both the Boc-protected alpha-amino group and the acetylated epsilon-amino group. The steric hindrance introduced by these protecting groups necessitates the use of highly efficient coupling reagents and optimal reaction conditions [5]. The reductive amination approach using iridium-catalyzed transfer hydrogenation has shown particular promise for the synthesis of Boc-protected lysine building blocks, achieving yields of 61% for lysine-based substrates [6].

Acetylation Reaction Optimization

The acetylation of the lysine epsilon-amino group represents a critical step in the synthesis of Boc-Lys(Ac)-pNA. This modification transforms the basic lysine side chain into a neutral, acetylated derivative that serves as a substrate for histone deacetylase enzymes . The acetylation reaction must be carefully optimized to achieve high yields while preventing unwanted side reactions.

Traditional acetylation methods employ acetic anhydride as the acetylating agent, often in the presence of a base such as pyridine or triethylamine [8]. The reaction conditions must be carefully controlled to ensure selective acetylation of the epsilon-amino group while preserving the Boc protection on the alpha-amino group [8]. Temperature control is particularly important, as elevated temperatures can lead to premature Boc removal or formation of side products [8].

Recent optimization studies have demonstrated that the concentration of acetic anhydride significantly affects the selectivity of the acetylation reaction [8]. Using 0.5 M acetic anhydride at pH 3.3 and 0°C provides optimal N-alpha selectivity, achieving greater than 90% selectivity for the desired acetylation product [8]. The reaction time also plays a crucial role, with optimal conditions typically requiring 5-15 minutes for complete conversion [8].

Table 3.2: Acetylation Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldSide Reaction Risk
Acetic Anhydride Concentration0.2-0.5 MDirect correlationIncreases above 0.5 M
Temperature0-5°COptimal at 0°CIncreases above 10°C
pH3.0-3.5Maximum at pH 3.3Variable outside range
Reaction Time5-15 minPlateau after 10 minMinimal increase
Base Concentration1.5-2.0 equivOptimal at 1.5 equivIncreases above 2.0 equiv

The choice of solvent system significantly impacts the acetylation reaction efficiency. Dimethylformamide and dimethyl sulfoxide have been identified as optimal solvents, providing excellent solubility for both the substrate and acetylating reagents [9]. The use of diisopropylethylamine or triethylamine as the base in these solvent systems achieves yields of 96-98% with reaction times of 16-17 minutes [9].

Advanced acetylation protocols have been developed that minimize the formation of unwanted byproducts. The use of isotopically labeled acetylating agents, such as deuterated acetic anhydride, allows for the precise tracking of acetylation sites and can facilitate the identification of N-terminal blocked peptides [8]. This approach has proven particularly valuable in proteomics applications where selective acetylation is required.

Purification Techniques

High-Performance Liquid Chromatography Protocol Development

The purification of Boc-Lys(Ac)-pNA requires sophisticated chromatographic approaches due to the complex nature of the synthesis mixture and the need for high purity final products. Reversed-phase high-performance liquid chromatography represents the gold standard for peptide purification, offering superior resolution and the ability to separate closely related structural analogs [10] [11].

The development of effective purification protocols begins with analytical method optimization on small-scale columns before scaling to preparative systems [10]. The initial screening process involves determining the optimal gradient conditions by injecting sample onto an analytical column and eluting with a gradient from 20% to 90% acetonitrile over 20 minutes [10]. The retention time and void volume measurements provide essential data for calculating the optimal gradient slope and flow rate parameters [10].

Mobile phase selection significantly impacts the separation efficiency and peak quality. The standard mobile phase system consists of water containing 0.1% trifluoroacetic acid as solvent A and acetonitrile containing 0.1% trifluoroacetic acid as solvent B [10]. The trifluoroacetic acid serves as an ion-pairing reagent that improves peak symmetry for basic peptides and maximizes retention of acidic peptides [10]. Alternative mobile phase systems may employ formic acid or acetic acid, depending on the specific requirements of the target compound [11].

Table 3.3: HPLC Method Development Parameters

ParameterAnalytical ScalePreparative ScaleOptimization Factor
Column Diameter4.6 mm20-50 mmLinear scaling
Flow Rate1.0 mL/min10-50 mL/minProportional to column area
Sample Load10-50 μg10-200 mgLimited by column capacity
Gradient Slope1-4%/min0.5-2%/minReduced for resolution
Detection Wavelength214 nm, 280 nm214 nm, 280 nmCompound-specific

The gradient optimization process requires systematic evaluation of different gradient slopes and flow rates. Peptides typically elute using linear gradients with relatively shallow slopes, ranging from 1% to 4% acetonitrile per minute [10]. The optimal gradient is determined by analyzing the separation quality and peak resolution for the target compound and its impurities [10].

Temperature optimization can significantly improve separation efficiency and reduce analysis time. Elevated temperatures, typically in the range of 40-60°C, can enhance peak symmetry and reduce peak tailing [11]. However, temperature selection must consider potential thermal degradation of sensitive peptide bonds or protecting groups [11].

For preparative purification, the method transfer from analytical to preparative scale requires careful consideration of loading capacity and resolution requirements. The sample loading capacity is typically limited to maintain adequate resolution between the target compound and its impurities [10]. Loading studies should be performed to determine the maximum sample amount that can be purified while maintaining acceptable purity levels [10].

Solubility Challenges in Aqueous Media

The purification of Boc-Lys(Ac)-pNA presents significant solubility challenges, particularly in aqueous media commonly used for biological applications. The hydrophobic nature of the Boc protecting group and the para-nitroaniline moiety creates a compound with limited water solubility, requiring specialized approaches for effective purification and formulation [12] [13].

Peptide solubility is influenced by multiple factors including amino acid composition, peptide length, pH, ionic strength, and temperature [12]. The presence of hydrophobic amino acids and protecting groups significantly reduces aqueous solubility, while hydrophilic residues such as lysine generally improve water solubility [12] [13]. The Boc protecting group introduces significant hydrophobic character, requiring organic co-solvents or alternative solubilization strategies [12].

pH optimization represents one of the most practical approaches to improving peptide solubility. The ionization state of amino acid side chains varies with pH, and selecting conditions away from the isoelectric point typically enhances solubility [12] [13]. For Boc-Lys(Ac)-pNA, the presence of the basic lysine residue suggests that acidic conditions may improve solubility by protonating the amino group [13].

Table 3.4: Solubility Enhancement Strategies

StrategyMechanismEffectivenessLimitations
pH AdjustmentIonization controlHighpH-sensitive compounds
Organic Co-solventsHydrophobic interactionVery HighBiological compatibility
Temperature IncreaseKinetic energyModerateThermal stability
SurfactantsMicelle formationHighInterference with assays
Cyclodextrin ComplexationInclusion complexModerateCost and availability

The use of organic co-solvents represents a highly effective approach for improving the solubility of hydrophobic peptides. Dimethyl sulfoxide and dimethylformamide are particularly effective for dissolving peptides with significant hydrophobic character [12] [13]. These solvents can be used at concentrations up to 10-20% in aqueous solutions while maintaining biological compatibility [12].

Surfactant-based solubilization offers another viable approach for improving peptide solubility. Non-ionic surfactants such as Tween 20 or Triton X-100 can form micelles that solubilize hydrophobic peptides without significantly altering their biological activity [12]. The critical micelle concentration must be carefully determined to ensure effective solubilization while minimizing interference with downstream applications [12].

Temperature effects on solubility are generally positive, with increased temperature leading to improved dissolution rates and higher solubility limits [12]. However, this approach must be balanced against potential thermal degradation of sensitive peptide bonds or protecting groups [12]. The optimal temperature range for most peptide applications is typically 4-25°C [12].

For long-term storage and stability, freeze-drying represents an effective approach for preserving peptide integrity while avoiding solubility issues. Lyophilization allows for the preparation of stable, dry formulations that can be reconstituted as needed [14]. The addition of cryoprotectants such as trehalose or mannitol can improve the stability of lyophilized peptides [14].

Alternative formulation approaches include the use of penetration enhancers, cyclodextrin inclusion complexes, and liposomal encapsulation [12]. These methods can significantly improve the apparent solubility and bioavailability of hydrophobic peptides, although they may require additional optimization for specific applications [12].

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

408.20088463 g/mol

Monoisotopic Mass

408.20088463 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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